7-Bromonaphthalen-1-ol

Descripción general

Descripción

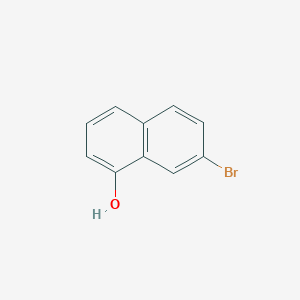

7-Bromonaphthalen-1-ol is an aromatic compound with the molecular formula C10H7BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a hydroxyl group at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Bromonaphthalen-1-ol can be synthesized through the bromination of naphthalen-1-ol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes substitution reactions under nucleophilic conditions. Key examples include:

Methylation of the Hydroxyl Group

The hydroxyl group at the 1-position can be methylated to form 7-bromo-1-methoxynaphthalene. A reported procedure involves:

- Reagents: Dimethyl sulfate (Me₂SO₄), potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TBAB)

- Conditions: Reflux in acetonitrile for 2.75 hours

- Yield: 89%

| Reaction Component | Details |

|---|---|

| Starting Material | This compound (8.89 g) |

| Solvent | Acetonitrile (160 mL) |

| Catalyst | TBAB (0.085 g) |

| Workup | Extraction with CH₂Cl₂ |

Bromine Substitution

The bromine atom can be displaced by nucleophiles like cyanide, though specific examples for this compound are extrapolated from analogous bromonaphthalene reactions .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or aldehyde. While direct data is limited, analogous naphthol oxidation mechanisms suggest:

- Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

- Product: 7-Bromo-1-naphthaldehyde (hypothetical)

Reduction Reactions

Reduction of the bromine or hydroxyl group is feasible:

- Bromine Reduction: Lithium aluminum hydride (LiAlH₄) may reduce the C–Br bond to C–H, yielding naphthalen-1-ol.

- Hydroxyl Group Reduction: Catalytic hydrogenation could convert the hydroxyl to a methylene group, though selectivity challenges exist.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions :

- Reagents: Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃)

- Conditions: Solvent (toluene/ethanol), 80–100°C

- Product: Biaryl derivatives (e.g., 7-(4-methylphenyl)naphthalen-1-ol)

Protecting Group Strategies

The hydroxyl group is often protected to prevent undesired reactions during bromine substitution:

- Protection: Acetylation with acetic anhydride (Ac₂O) or silylation with TBSCl.

- Deprotection: Acidic or basic hydrolysis restores the hydroxyl group post-reaction .

Comparative Reactivity

A comparison with analogous compounds highlights positional effects on reactivity:

Aplicaciones Científicas De Investigación

Table 1: Key Reactions of 7-Bromonaphthalen-1-ol

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Substitution | This compound + KCN | 7-Cyanonaphthalen-1-ol |

| Oxidation | This compound + KMnO4 | 7-Bromo-1-naphthaldehyde |

| Reduction | This compound + LiAlH4 | 7-Bromo-1-naphthalenamine |

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is extensively used in biological research, particularly in studies involving enzyme interactions. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition can significantly impact the pharmacokinetics of various pharmaceuticals.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound inhibits CYP1A2, affecting the metabolism of drugs like caffeine and certain antidepressants. This interaction highlights its potential as a tool for studying drug interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its role as an enzyme inhibitor suggests that it could be useful in developing drugs aimed at modulating metabolic pathways.

Case Study: Anticancer Activity

Studies have indicated that derivatives of brominated phenolic compounds exhibit anticancer activities. For instance, some derivatives similar to this compound have shown cytotoxic effects against leukemia cells by inducing apoptosis.

Industrial Applications

Beyond academic research, this compound finds applications in various industrial sectors:

- Dyes and Pigments : The compound is utilized in the production of dyes due to its color properties.

- Chemical Manufacturing : It serves as an intermediate in synthesizing other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 7-Bromonaphthalen-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

1-Bromonaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-Bromonaphthalene: The bromine atom is positioned differently, affecting its chemical properties and reactivity.

4-Bromo-1-naphthol: Similar structure but with the bromine atom at the 4th position, leading to different reactivity and applications.

Uniqueness: 7-Bromonaphthalen-1-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in targeted synthetic applications and research studies.

Actividad Biológica

7-Bromonaphthalen-1-ol (C10H7BrO) is an aromatic compound characterized by the substitution of a bromine atom at the 7th position and a hydroxyl group at the 1st position of the naphthalene ring. This compound is of significant interest in biochemical research due to its interactions with various enzymes and its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes are crucial for the metabolism of various xenobiotics and endogenous compounds.

Target Enzymes

- CYP1A2 : Involved in the metabolism of drugs like caffeine and certain antidepressants.

- CYP2C9 : Plays a role in the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants.

Mode of Action

The compound interacts with the active sites of these cytochrome P450 enzymes, inhibiting their normal metabolic functions. This interaction can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or reduced efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : High gastrointestinal absorption is predicted.

- Blood-Brain Barrier (BBB) : The compound is likely to cross the BBB, indicating potential central nervous system effects.

- Excretion : Specific excretion pathways remain to be fully elucidated.

This compound exhibits a range of biochemical activities:

- Cellular Effects : It influences cell signaling pathways, gene expression related to oxidative stress responses, and apoptosis.

- Molecular Mechanism : The compound binds to specific biomolecules, modulating their activity and influencing cellular processes.

Case Studies

Several studies have investigated the biological activity of this compound:

Study on Antioxidant Activity

In a study examining natural bromophenols, it was found that compounds similar to this compound can activate the Nrf2 signaling pathway, which is critical for cellular antioxidant defense mechanisms. This suggests that this compound may possess antioxidant properties that could protect cells from oxidative damage .

Anticancer Potential

Research has indicated that brominated phenolic compounds exhibit anticancer activities. For instance, derivatives similar to this compound have shown cytotoxic effects against leukemia cells by inducing apoptosis and cell cycle arrest .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Bromonaphthalene | Lacks hydroxyl group; less reactive | Minimal biological activity |

| 2-Bromonaphthalene | Bromine at different position; altered reactivity | Limited enzyme interaction |

| 4-Bromo-1-naphthol | Similar but with bromine at the 4th position | Different reactivity; potential uses |

Propiedades

IUPAC Name |

7-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJXOXMPODAEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528861 | |

| Record name | 7-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91270-69-8 | |

| Record name | 7-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromonaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.